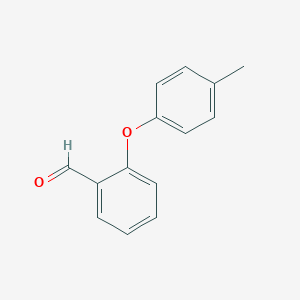

2-(4-Methylphenoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(4-Methylphenoxy)benzaldehyde (CAS No. 19434-35-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)benzaldehyde, a diaryl ether derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its potential biological activities based on the known pharmacology of related diaryl ether and benzaldehyde compounds. A proposed workflow for its synthesis and a representative signaling pathway potentially modulated by this class of compounds are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an aromatic aldehyde containing a diaryl ether linkage. The presence of both the aldehyde functional group and the phenoxy moiety makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 19434-35-6 | |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(p-Tolyloxy)benzaldehyde |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require experimental determination.

Synthesis of this compound

The synthesis of this compound can be achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[2][3][4][5]

Proposed Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 2-chlorobenzaldehyde and p-cresol.

Materials:

-

2-Chlorobenzaldehyde

-

p-Cresol (4-methylphenol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (1 equivalent), p-cresol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chlorobenzaldehyde).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: Synthesis Workflow Diagram

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly accessible literature, the diaryl ether scaffold is a well-established pharmacophore found in numerous biologically active compounds.[6][7] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

-

Anticancer: Many diaryl ether derivatives exhibit potent anticancer activity by inhibiting various protein kinases and other cellular targets.[8]

-

Anti-inflammatory: The diaryl ether motif is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory pathways.[9]

-

Antimicrobial: Certain diaryl ethers have demonstrated antibacterial and antifungal properties.[10]

-

Antiviral and Antiparasitic: This chemical class has also been explored for the development of agents against viral and parasitic infections.[8]

Cytotoxicity of Benzaldehyde Derivatives

Benzaldehyde and its substituted analogs have been reported to exhibit cytotoxic effects against various cancer cell lines.[11][12][13] The aldehyde functional group can react with biological nucleophiles, potentially contributing to its cellular toxicity. The specific substitution pattern on the aromatic rings of this compound will influence its cytotoxic profile.

Potential Signaling Pathway Modulation

Given the prevalence of the diaryl ether scaffold in kinase inhibitors and other signaling modulators, it is plausible that this compound or its derivatives could interact with key cellular signaling pathways. One such pathway that is frequently implicated in the biological activities of diaryl ethers is the NF-κB signaling pathway , which plays a central role in inflammation and cancer.[14]

The diagram below illustrates a generalized representation of the NF-κB signaling pathway, which could be a potential target for diaryl ether compounds.

Caption: Generalized NF-κB Signaling Pathway

Disclaimer: This pathway is a generalized representation and has not been experimentally validated for this compound. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound, with its diaryl ether structure, represents a promising scaffold for the development of novel molecules with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a detailed protocol for its synthesis, and an overview of its potential biological activities based on related compounds. Further experimental investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.

References

- 1. This compound | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Methylphenoxy)benzaldehyde for Researchers

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(4-Methylphenoxy)benzaldehyde, alongside relevant experimental context for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental quantitative data for this compound is summarized below. The molecular weight has been calculated based on the atomic weights of its constituent elements and cross-verified with publicly available chemical databases.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| Calculated Molecular Weight | 212.248 g/mol | See Calculation Below |

| ** IUPAC Name** | This compound | PubChem[1] |

| CAS Number | 19434-35-6 | PubChem[1] |

Molecular Weight Calculation:

The molecular weight was calculated using the molecular formula C₁₄H₁₂O₂ and the standard atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).

-

(14 × 12.011) + (12 × 1.008) + (2 × 15.999) = 212.248 u

Synthesis of Phenoxy Benzaldehydes: A General Experimental Protocol

A patented method for the synthesis of m-phenoxybenzaldehyde outlines the following key stages[2]:

-

Electrosynthesis of m-phenoxybenzoic acid: This initial step aims to produce a high-purity starting material.

-

Methyl Esterification: The m-phenoxybenzoic acid undergoes an esterification reaction, for example, with methanol in the presence of a catalyst. The reaction mixture is typically refluxed, and the unreacted methanol is removed by distillation. The resulting ester layer is then washed, separated, and purified by vacuum distillation[2].

-

Catalyst Preparation: A specific catalyst is prepared for the subsequent hydrogenation step.

-

Catalytic Hydrogenation: The methyl m-phenoxybenzoate is then catalytically hydrogenated to yield m-phenoxybenzaldehyde. This reaction is carried out in a reactor where the ester is heated, vaporized, and mixed with hydrogen before passing over the catalyst[2].

This generalized workflow provides a foundational understanding of the synthetic route that could be adapted for this compound, likely starting from 2-phenoxy-4-methylbenzoic acid.

Biological Activity and Signaling Pathways of Benzaldehyde Derivatives

Research into the biological activities of benzaldehyde and its derivatives has revealed potential therapeutic applications, particularly in the context of inflammation and cancer. While studies specifically on this compound are limited, the broader class of benzaldehydes has been shown to interact with key cellular signaling pathways.

Anti-Inflammatory Effects:

Certain benzaldehyde derivatives have demonstrated anti-inflammatory properties by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In studies on RAW264.7 macrophage cells, these compounds were shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38, leading to a reduction in the production of pro-inflammatory mediators[3][4].

Anticancer and Autophagy-Inducing Activities:

Benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways[5]. Furthermore, in the context of neurological research, benzaldehyde has been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway in mouse brain astrocytes[6]. This suggests a potential role for benzaldehyde derivatives in modulating cellular processes relevant to neurodegenerative diseases.

It is important for researchers to note that the specific biological activities and pathway interactions of this compound would require dedicated experimental validation.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of phenoxy benzaldehydes, based on the methodologies described in the literature.

References

- 1. This compound | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methylphenoxy)benzaldehyde IUPAC name

An In-depth Technical Guide to 2-(4-Methylphenoxy)benzaldehyde

Introduction

This compound is an aromatic organic compound that incorporates both an aldehyde functional group and a diaryl ether linkage. Its structure, comprising a benzaldehyde moiety substituted with a p-tolyloxy group at the ortho position, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, spectroscopic characterization, and potential applications, tailored for researchers in chemistry and drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

Table 2.1: Chemical Identifiers

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(p-Tolyloxy)benzaldehyde, 2-(4-methylphenoxy)benzenecarbaldehyde | [1][2] |

| CAS Number | 19434-35-6 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1] |

| InChI Key | VPSRCJKQVYKILL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)OC2=CC=CC=C2C=O |[1] |

Table 2.2: Physicochemical Properties

| Property | Value | Citation |

|---|---|---|

| Physical Form | Not specified; likely solid or oil at room temperature. | |

| Purity | Commercially available up to 95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |[4] |

Synthesis and Experimental Protocols

The synthesis of diaryl ethers such as this compound is commonly achieved via nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.

General Synthesis Pathway: Ullmann Condensation

The logical workflow for the synthesis involves the reaction of 2-chlorobenzaldehyde with p-cresol.

Caption: General workflow for the Ullmann synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Ullmann condensation methodologies.

-

Assembly: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-160 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the protocols for analysis and the expected data.

Experimental Protocols for Spectroscopy

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. A sample (10-20 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The analysis can be performed on a thin film of the sample on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample is injected into the GC, which is equipped with a standard capillary column for separation before ionization and detection.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

Summary of Spectroscopic Data

The following tables summarize the expected spectral data for this compound based on characteristic values for its functional groups.

Table 4.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Citation |

|---|---|---|---|---|

| ~10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | [5][6] |

| ~7.0 - 8.0 | Multiplet (m) | 8H | Aromatic protons (Ar-H) | [5][6] |

| ~2.3 | Singlet (s) | 3H | Methyl (-CH₃) |[5] |

Table 4.2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Citation |

|---|---|---|

| ~190 - 200 | Aldehyde Carbonyl (C=O) | [7] |

| ~115 - 160 | Aromatic & Ether Carbons (Ar-C, Ar-O) | [7] |

| ~20 - 25 | Methyl Carbon (-CH₃) | |

Table 4.3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Citation |

|---|---|---|---|

| ~2830, ~2730 | Medium | C-H Stretch (Aldehyde) | [5][7] |

| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) | [7] |

| ~1600, ~1500 | Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) | |

Table 4.4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 211 | [M-H]⁺ |

| 183 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by its aldehyde group, making it a versatile precursor for more complex molecules.

-

As a Synthetic Intermediate: It serves as a building block in organic synthesis. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various carbon-carbon bond-forming reactions.[8]

-

In Medicinal Chemistry: Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[9] This compound could be used to synthesize novel Schiff bases or other heterocyclic compounds for screening as potential therapeutic agents.[10]

Caption: Key reaction pathways for this compound.

References

- 1. This compound | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(p-Tolyloxy)benzaldehyde 95% | CAS: 19434-35-6 | AChemBlock [achemblock.com]

- 4. 19434-35-6|2-(p-Tolyloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-Methylphenoxy)benzaldehyde: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)benzaldehyde, a diaryl ether aldehyde of significant interest to the scientific community. The document delves into the molecule's core chemical properties, outlines robust synthetic methodologies with detailed protocols, and presents a thorough analysis of its structural characterization via modern spectroscopic techniques. Designed for researchers, chemists, and drug development professionals, this guide explains the causality behind experimental choices and offers field-proven insights into the handling and application of this versatile chemical intermediate.

Introduction and Molecular Overview

This compound (CAS No: 19434-35-6) is an aromatic compound featuring a diaryl ether linkage, a structural motif prevalent in numerous biologically active molecules and pharmaceuticals.[1][2] The molecule integrates a benzaldehyde group ortho to a p-tolyloxy substituent. This unique arrangement of functional groups—a reactive aldehyde and a stable diaryl ether—makes it a valuable and versatile building block in organic synthesis.[3] The aldehyde group serves as a synthetic handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations, enabling the construction of more complex molecular architectures.[3] The diaryl ether core, on the other hand, imparts a degree of conformational rigidity and is a key pharmacophore in many therapeutic agents. Understanding the synthesis and detailed structural properties of this compound is therefore critical for its effective utilization in medicinal chemistry and materials science.

Core Chemical Structure

The structure consists of a benzaldehyde ring where the hydrogen at position 2 is substituted by a phenoxy group, which itself is substituted at the 4-position with a methyl group.

Caption: Chemical structure of this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental for its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-(p-Tolyloxy)benzaldehyde | PubChem[1] |

| CAS Number | 19434-35-6 | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 212.08373 Da | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis of Diaryl Ethers: Methodological Considerations

The formation of the diaryl ether C-O bond is the key transformation in synthesizing this compound. Historically, the Ullmann condensation has been the workhorse for this reaction.[4][5] More modern methods, such as the Buchwald-Hartwig C-O coupling, offer milder conditions but often require more expensive palladium catalysts and specialized ligands.[6]

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between a phenol and an aryl halide.[4][5] Traditional Ullmann reactions require high temperatures (often >150 °C) and stoichiometric amounts of copper.[2][5] However, the development of new ligand systems has enabled these reactions to proceed at lower temperatures. The primary advantages of the Ullmann approach are the low cost and high abundance of the copper catalyst.[6]

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and general method for diaryl ether synthesis. It typically operates at milder temperatures (80-120 °C) and has a broader substrate scope, particularly for electron-rich aryl halides.[6] The main drawbacks are the higher cost of the palladium catalyst and the often air-sensitive, expensive phosphine ligands required.[6]

For the synthesis of this compound, the Ullmann condensation represents a robust and cost-effective choice. The reaction couples 2-chlorobenzaldehyde or 2-bromobenzaldehyde with p-cresol.

Caption: Ullmann condensation for the synthesis of this compound.

Field-Proven Experimental Protocol: Ullmann Synthesis

This protocol describes a representative lab-scale synthesis adapted from established methodologies for Ullmann-type diaryl ether formation.[2][6]

Causality: The choice of a high-boiling polar aprotic solvent like DMF or NMP is crucial; it effectively solubilizes the reactants and the inorganic base and can withstand the high temperatures required to drive the reaction.[5] Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the p-cresol, forming the nucleophilic phenoxide in situ.[6] Cuprous iodide (CuI) is a common and effective copper(I) catalyst source.[7]

Step-by-Step Methodology:

-

Reactor Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and cuprous iodide (CuI, 0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable slurry.

-

Inert Atmosphere: Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent oxidative side reactions.

-

Reactant Addition: Add 2-chlorobenzaldehyde (1.2 eq.) to the mixture. The slight excess of the aryl halide ensures complete consumption of the limiting p-cresol.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-cresol) is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) and ice. This step neutralizes the excess base and precipitates the crude product.

-

Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

-

-

Purification:

-

Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Caption: Workflow for the synthesis and purification of the target compound.

Structural Characterization and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The expected data is based on the analysis of related structures and fundamental principles of spectroscopy.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.8-10.2 ppm. The aromatic region (δ 6.8-8.0 ppm) will be complex due to the two substituted benzene rings. The four protons of the p-tolyloxy ring will likely appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring. The four protons on the benzaldehyde ring will show more complex splitting patterns due to their ortho, meta, and para relationships. The methyl (-CH₃) protons will appear as a sharp singlet upfield, around δ 2.3-2.4 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 14 carbon atoms. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190-193 ppm.[8] The aromatic carbons will resonate in the δ 115-160 ppm region, with the ether-linked carbons (C-O) being more downfield. The methyl carbon will give a signal in the upfield aliphatic region, typically around δ 20-22 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.[9]

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.[9][12] The conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weaker bands, known as a Fermi doublet, may be visible around 2820 cm⁻¹ and 2720 cm⁻¹, which are diagnostic for an aldehyde C-H bond.[9]

-

Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the diaryl ether linkage is expected in the 1220-1260 cm⁻¹ region.

-

Aromatic C=C Stretch: Several medium-intensity bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₂O₂), which is 212.

-

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to give a stable acylium ion ([M-1]⁺ at m/z 211) and the loss of the entire aldehyde group (-CHO) to give a [M-29]⁺ fragment.[10] Cleavage of the ether bond would also lead to characteristic fragment ions.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic intermediate for the synthesis of higher-value compounds, particularly in the pharmaceutical sector.[3]

-

Scaffold for Heterocycles: The aldehyde functionality is a key precursor for constructing various heterocyclic rings, such as quinazolines, which are privileged structures in medicinal chemistry known to exhibit a wide range of biological activities including anticonvulsant and CNS depressant properties.[13]

-

Versatile Synthetic Intermediate: The diaryl ether motif is present in a number of approved drugs and natural products. This compound provides a pre-formed diaryl ether core onto which further complexity can be built via the aldehyde group, significantly shortening synthetic routes to complex target molecules.[14]

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, intermediates like this allow for the systematic modification of a lead compound. The aldehyde can be converted to an alcohol, an acid, an amine, or used in olefination reactions, allowing researchers to probe how different functional groups at this position affect biological activity.

Conclusion

This compound is a valuable organic intermediate with a well-defined structure and accessible synthetic routes. Its combination of a stable diaryl ether backbone and a reactive aldehyde functional group makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the discovery and development of new therapeutic agents. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization, offering a solid foundation for researchers aiming to leverage its synthetic potential.

References

- 1. This compound | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. nbinno.com [nbinno.com]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to the Physical Properties of 2-(4-Methylphenoxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Methylphenoxy)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde ring substituted with a p-tolyloxy group at the ortho position. This structure, containing both an aldehyde functional group and a diaryl ether linkage, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Understanding its physical properties is a critical first step for its application in laboratory and industrial settings.

Chemical Identity and Properties

The fundamental identifiers and computed properties of this compound are summarized below.

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(p-Tolyloxy)benzaldehyde, 2-(4-methylphenoxy)benzenecarbaldehyde | [1] |

| CAS Number | 19434-35-6 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.25 g/mol | |

| Physical Form | Solid | |

| Melting Point | 52 - 54 °C | |

| Boiling Point | Data not available in cited literature. | |

| Solubility | Data not available in cited literature. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard analytical laboratory procedures would be employed for characterization.

Melting Point Determination

The melting point of this compound is determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 52 - 54 °C.

Spectroscopic Characterization

To confirm the chemical structure and purity of the compound, standard spectroscopic methods are used.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify key functional groups. Expected characteristic absorption bands include:

-

A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group, typically around 1690-1720 cm⁻¹.

-

Two weaker peaks for the aldehyde C-H stretch (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

-

Peaks corresponding to aromatic C-H stretching between 3000-3100 cm⁻¹.

-

A C-O-C (ether) stretching band, typically in the 1200-1250 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the precise arrangement of atoms. The spectra would show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methyl group protons, with chemical shifts and coupling patterns consistent with the this compound structure.

Synthesis and Workflow

While a specific protocol for this compound was not found, a plausible and common synthetic route for diaryl ethers of this type is the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with a phenol.[3][4][5] The logical workflow for synthesizing the target compound would involve the reaction of a 2-halobenzaldehyde with p-cresol.

References

- 1. This compound | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methylphenoxy)benzaldehyde, a valuable building block in the development of novel pharmaceuticals and other advanced materials. The core of this synthesis is the Ullmann condensation, a robust and widely utilized copper-catalyzed cross-coupling reaction. This document details the experimental protocol, presents key quantitative data, and illustrates the underlying reaction pathway and workflow.

Core Synthesis: The Ullmann Condensation

The primary and most effective method for the synthesis of this compound is the Ullmann condensation. This reaction facilitates the formation of a diaryl ether linkage through the copper-catalyzed coupling of an aryl halide with a phenol. In this specific synthesis, an ortho-substituted benzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, is reacted with p-cresol in the presence of a copper catalyst and a suitable base.

The general reaction scheme is as follows:

The choice of the aryl halide is critical, with the reactivity order being I > Br > Cl > F. While aryl iodides are the most reactive, they are also the most expensive. Aryl chlorides and fluorides are more cost-effective but may require more forcing reaction conditions. The aldehyde group at the ortho position can influence the reactivity of the aryl halide.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via an Ullmann condensation reaction. This protocol is based on established procedures for similar diaryl ether syntheses and has been optimized for this specific transformation.

Materials:

-

2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde)

-

p-Cresol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Addition of Aryl Halide: While stirring, add 2-fluorobenzaldehyde (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 120-140°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The appropriate eluent system should be determined by TLC analysis.

-

Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The purity of the final product should be assessed by standard analytical techniques such as NMR and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on the provided experimental protocol.

| Parameter | Value |

| Reactants | |

| 2-Fluorobenzaldehyde | 1.2 equivalents |

| p-Cresol | 1.0 equivalent |

| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |

| Copper(I) Iodide (CuI) | 0.1 equivalents |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120-140 °C |

| Reaction Time | 12-24 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Typical Yield | 75-85% |

| Purity (after chromatography) | >98% |

| Physical Appearance | Off-white to pale yellow solid |

Visualizations

Ullmann Condensation Reaction Pathway

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed Ullmann condensation for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure for the synthesis and purification of this compound.

2-(4-Methylphenoxy)benzaldehyde synthesis from m-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)benzaldehyde from m-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a diaryl ether of interest in medicinal chemistry and materials science. The primary route detailed herein is the Ullmann condensation, a reliable and well-established method for the formation of the critical C-O ether linkage between m-hydroxybenzaldehyde and a p-cresol derivative.

Introduction

Diaryl ethers are a significant class of organic compounds present in numerous natural products and pharmacologically active molecules.[1] Their synthesis is a key step in the development of new pharmaceuticals, agrochemicals, and advanced polymers. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a cornerstone for the preparation of these motifs.[2][3] This document outlines a detailed protocol for the synthesis of this compound via the Ullmann condensation of m-hydroxybenzaldehyde and 4-bromotoluene, providing experimental details, quantitative data, and workflow diagrams.

Reaction Scheme and Mechanism

The synthesis proceeds via a copper-catalyzed reaction between the phenoxide of m-hydroxybenzaldehyde and an aryl halide, in this case, 4-bromotoluene. The general transformation is depicted below:

Overall Reaction:

m-Hydroxybenzaldehyde + 4-Bromotoluene --(Cu Catalyst, Base)--> this compound

The mechanism of the Ullmann condensation is believed to involve a catalytic cycle with copper(I) as the active species. A plausible mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.[4]

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

The following protocol is adapted from established procedures for Ullmann-type diaryl ether syntheses.[2][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

m-Hydroxybenzaldehyde

-

4-Bromotoluene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. The system should be flushed with an inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add m-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes under an inert atmosphere to facilitate the formation of the potassium phenoxide.

-

Aryl Halide Addition: Add 4-bromotoluene (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 120-130°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 1M HCl and toluene.

-

Separate the layers. Extract the aqueous layer twice more with toluene.

-

Combine the organic layers and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Example Mass (for 10 mmol scale) | Example Volume (for 10 mmol scale) |

| m-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | - |

| 4-Bromotoluene | 171.04 | 1.1 | 1.88 g | ~1.35 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | - |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.19 g | - |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | - | 20-30 mL |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

| Reaction Temperature | 120 - 130 °C |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Expected Yield | 65 - 85% (based on similar reactions) |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

Safety Considerations

-

m-Hydroxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

4-Bromotoluene: Harmful if swallowed. Irritating to skin, eyes, and respiratory system.

-

Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.

-

Potassium Carbonate: Causes serious eye irritation.

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents with appropriate care and PPE.

Conclusion

The Ullmann condensation provides an effective and scalable method for the synthesis of this compound from readily available starting materials. The protocol described offers a solid foundation for researchers in organic synthesis and drug development. Optimization of catalyst, ligand, base, and solvent may lead to improved yields and milder reaction conditions, aligning with modern trends in sustainable chemistry.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzaldehyde, a disubstituted aromatic aldehyde, holds potential as a building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structural features, comprising a benzaldehyde core linked to a p-tolyloxy group via an ether bond at the ortho position, give rise to a unique spectroscopic fingerprint. This guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, publicly available experimental data for this specific molecule is limited, this guide compiles predicted data based on established principles and spectral data from analogous compounds.

Molecular Structure

IUPAC Name: this compound Synonyms: 2-(p-Tolyloxy)benzaldehyde CAS Number: 19434-35-6 Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.24 g/mol

Spectroscopic Data

A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet (d) | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | Triplet (t) | 1H | Aromatic proton (para to -CHO) |

| ~7.4 | Triplet (t) | 1H | Aromatic proton (meta to -CHO) |

| ~7.2 | Doublet (d) | 2H | Aromatic protons (ortho to -O-) |

| ~7.0 | Doublet (d) | 1H | Aromatic proton (ortho to -O-) |

| ~6.9 | Doublet (d) | 2H | Aromatic protons (meta to -O-) |

| ~2.3 | Singlet (s) | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~160 | Aromatic carbon (C-O, benzaldehyde ring) |

| ~154 | Aromatic carbon (C-O, tolyloxy ring) |

| ~136 | Aromatic carbon (quaternary, tolyloxy ring) |

| ~135 | Aromatic carbon (CH, benzaldehyde ring) |

| ~131 | Aromatic carbon (CH, tolyloxy ring) |

| ~130 | Aromatic carbon (CH, benzaldehyde ring) |

| ~128 | Aromatic carbon (CH, benzaldehyde ring) |

| ~122 | Aromatic carbon (CH, benzaldehyde ring) |

| ~119 | Aromatic carbon (CH, tolyloxy ring) |

| ~118 | Aromatic carbon (quaternary, benzaldehyde ring) |

| ~21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-Aryl asymmetric stretch |

| ~820 | Strong | p-Substituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 212 | High | [M]⁺ (Molecular ion) |

| 211 | Moderate | [M-H]⁺ |

| 183 | Moderate | [M-CHO]⁺ |

| 107 | High | [C₇H₇O]⁺ (tolyloxy fragment) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl fragment) |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220-250 ppm.

-

Employ a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (EI Mode):

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Processing: The resulting mass spectrum will show the molecular ion peak and various fragment ions. Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of the target molecule.

Caption: Complementary Nature of Spectroscopic Data for Structure Elucidation.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methylphenoxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Methylphenoxy)benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the aldehyde and phenoxy substituents. The aldehyde group is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield. The ether oxygen is electron-donating through resonance, while the methyl group is weakly electron-donating.

The predicted data, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α (Aldehyde) | 10.4 - 10.6 | Singlet (s) | - | 1H |

| H-6 | 7.95 - 8.05 | Doublet of doublets (dd) | J ≈ 7.8, 1.8 | 1H |

| H-4 | 7.60 - 7.70 | Triplet of doublets (td) | J ≈ 7.8, 1.8 | 1H |

| H-5 | 7.40 - 7.50 | Triplet (t) | J ≈ 7.8 | 1H |

| H-3 | 7.15 - 7.25 | Doublet (d) | J ≈ 7.8 | 1H |

| H-2', H-6' | 7.10 - 7.20 | Doublet (d) | J ≈ 8.4 | 2H |

| H-3', H-5' | 6.95 - 7.05 | Doublet (d) | J ≈ 8.4 | 2H |

| H-β (Methyl) | 2.30 - 2.40 | Singlet (s) | - | 3H |

Note: The assignments are based on the analysis of substituent effects in similar aromatic aldehydes and phenoxy compounds.

Structural Diagram and Proton Assignments

The logical relationship between the molecular structure and the corresponding proton signals is crucial for spectral interpretation.

Caption: Molecular structure and proton labeling for spectral assignment.

Experimental Protocol for ¹H NMR Acquisition

The following provides a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. Instrument Setup and Data Acquisition

-

The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient to cover all expected signals.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase-correct the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal to determine the relative number of protons each represents.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all split signals.

Workflow for Spectral Analysis

The process from sample preparation to final structural confirmation follows a logical workflow.

Caption: Workflow for ¹H NMR spectroscopic analysis.

References

In-Depth Technical Guide: 13C NMR Data for 2-(4-Methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for 2-(4-Methylphenoxy)benzaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted dataset based on established chemical shift principles for analogous structures. Furthermore, a detailed, generalized experimental protocol for the acquisition of 13C NMR data for aromatic aldehydes and ethers is provided, alongside a logical workflow for spectral analysis.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from typical chemical shift ranges for carbons in similar electronic environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C=O | 190 - 195 | Aldehyde Carbonyl |

| C2 | 155 - 160 | Aromatic Carbon (bearing the phenoxy group) |

| C1' | 150 - 155 | Aromatic Carbon (of the p-cresol unit, bearing the ether oxygen) |

| C4' | 135 - 140 | Aromatic Carbon (of the p-cresol unit, bearing the methyl group) |

| C6 | 133 - 138 | Aromatic Carbon (ortho to the aldehyde) |

| C4 | 128 - 133 | Aromatic Carbon (para to the phenoxy group) |

| C2'/C6' | 128 - 133 | Aromatic Carbons (ortho to the methyl group in the p-cresol unit) |

| C1 | 125 - 130 | Aromatic Carbon (ipso to the aldehyde group) |

| C3/C5 | 120 - 125 | Aromatic Carbons (meta to the aldehyde and phenoxy groups) |

| C3'/C5' | 115 - 120 | Aromatic Carbons (meta to the methyl group in the p-cresol unit) |

| CH3 | 20 - 25 | Methyl Carbon |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general yet detailed procedure for acquiring a high-quality 13C NMR spectrum of an aromatic compound such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are suitable choices.

-

Concentration: A concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically adequate for a standard 13C NMR experiment.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe: A broadband or dual-channel probe tuned to the 13C frequency is required.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Pulse Width: Calibrate the 90° pulse width for 13C.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although less critical for qualitative analysis.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the 13C NMR spectrum of this compound.

Caption: Logical workflow for 13C NMR spectral analysis.

Mass Spectrum of 2-(4-Methylphenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrum of 2-(4-Methylphenoxy)benzaldehyde. The document details the expected fragmentation patterns based on the compound's structure and provides a comprehensive experimental protocol for its analysis via gas chromatography-mass spectrometry (GC-MS). This guide is intended to aid researchers in the identification and characterization of this and structurally related compounds.

Predicted Mass Spectrum Data

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ether linkage and fragmentation of the aldehyde and aromatic moieties. The quantitative data for the predicted major fragments are summarized in Table 1.

| m/z (predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 212 | [C₁₄H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of a hydrogen radical from the aldehyde group ([M-H]⁺) |

| 183 | [C₁₃H₁₁O]⁺ | Loss of the formyl radical (-CHO) from the molecular ion ([M-CHO]⁺) |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond, formation of the 4-methylphenoxy cation |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation, a characteristic fragment for benzaldehyde derivatives |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the methylphenyl moiety |

| 77 | [C₆H₅]⁺ | Loss of the formyl group from the benzoyl cation or cleavage of the phenyl ring |

Table 1: Predicted m/z values and corresponding fragment ions for this compound.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to follow several key pathways, driven by the presence of the aldehyde and ether functional groups. The stable aromatic rings also influence the fragmentation pattern.[1][2]

A primary fragmentation event for aldehydes is the loss of a hydrogen atom from the formyl group, leading to a stable [M-1]⁺ ion.[1][2] Another common pathway for aldehydes is the loss of the entire formyl radical (CHO).[1]

The ether linkage is also a likely site for cleavage. This can result in the formation of a 4-methylphenoxy cation and a benzaldehyde radical, or a benzoyl cation and a 4-methylphenoxy radical. Diaryl ethers are known to undergo such cleavages.

The presence of the methyl group on the phenoxy ring can lead to the formation of a stable tropylium ion (m/z 91) through rearrangement. Further fragmentation of the aromatic rings can also be expected.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with the predicted data in Table 1 and the fragmentation pathway diagram.

Caption: General workflow for GC-MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Infrared Spectrum of 2-(4-Methylphenoxy)benzaldehyde

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 2-(4-Methylphenoxy)benzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.

Predicted Infrared Spectrum Analysis

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 - 3030 | Medium to Weak | C-H Stretch | Aromatic |

| ~2925 | Medium to Weak | C-H Stretch | Methyl (CH₃) |

| ~2820 and ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1705 | Strong | C=O Stretch | Aldehyde (Aromatic) |

| ~1600, ~1580, ~1490 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Methyl (CH₃) |

| ~1240 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | Medium | C-O-C Symmetric Stretch | Aryl Ether |

| ~820 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted (para) ring |

| ~750 | Strong | C-H Out-of-plane Bend | 1,2-disubstituted (ortho) ring |

The carbonyl (C=O) stretching frequency in aromatic aldehydes is known to be influenced by conjugation with the aromatic ring, typically appearing around 1705 cm⁻¹.[1] For benzaldehyde itself, this peak is observed near 1700-1720 cm⁻¹.[2] The presence of an electron-donating phenoxy group at the ortho position is expected to have a minor electronic effect on the C=O bond.

A key diagnostic feature for aldehydes is the presence of a Fermi doublet, two weak bands appearing around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the interaction between the aldehyde C-H stretch and an overtone of the C-H bending vibration.[1][2]

The aromatic C=C stretching vibrations will present as a series of bands in the 1600-1450 cm⁻¹ region.[2] The molecule contains two substituted benzene rings, one ortho-disubstituted and one para-disubstituted, which will lead to a complex pattern in this region. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution patterns, with strong absorptions expected around 820 cm⁻¹ for the para-substituted ring and 750 cm⁻¹ for the ortho-substituted ring.

The ether linkage (C-O-C) is characterized by a strong asymmetric stretching band typically found in the 1260-1200 cm⁻¹ range for aryl ethers, and a symmetric stretch around 1040 cm⁻¹.

Experimental Protocol: Acquiring the IR Spectrum